molecular formula C12H28N2 B14665472 N~1~,N~3~-Di-tert-butylbutane-1,3-diamine CAS No. 37935-09-4

N~1~,N~3~-Di-tert-butylbutane-1,3-diamine

Cat. No.: B14665472
CAS No.: 37935-09-4
M. Wt: 200.36 g/mol
InChI Key: PJCDFRWDMRCWFF-UHFFFAOYSA-N
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Description

N~1~,N~3~-Di-tert-butylbutane-1,3-diamine is an organic compound that belongs to the class of diamines It is characterized by the presence of two tert-butyl groups attached to the nitrogen atoms at the 1 and 3 positions of a butane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~3~-Di-tert-butylbutane-1,3-diamine typically involves the reaction of tert-butylamine with a suitable butane derivative. One common method is the reductive amination of 1,3-dibromobutane with tert-butylamine in the presence of a reducing agent such as sodium borohydride. The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products .

Industrial Production Methods

Industrial production of N1,N~3~-Di-tert-butylbutane-1,3-diamine may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction control. The purity of the final product is often enhanced through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~3~-Di-tert-butylbutane-1,3-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

N~1~,N~3~-Di-tert-butylbutane-1,3-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N1,N~3~-Di-tert-butylbutane-1,3-diamine involves its interaction with molecular targets such as enzymes and proteins. The tert-butyl groups provide steric hindrance, which can influence the binding affinity and specificity of the compound. This can lead to the inhibition of enzyme activity or the stabilization of protein structures .

Comparison with Similar Compounds

Similar Compounds

  • N,N’-Di-tert-butylethylenediamine
  • N,N’-Di-tert-butyl-1,2-diaminoethane
  • N,N’-Di-tert-butyl-1,4-diaminobutane

Uniqueness

N~1~,N~3~-Di-tert-butylbutane-1,3-diamine is unique due to its specific structural arrangement, which provides distinct steric and electronic properties. This makes it particularly useful in applications requiring selective binding or stabilization of molecular targets .

Properties

CAS No.

37935-09-4

Molecular Formula

C12H28N2

Molecular Weight

200.36 g/mol

IUPAC Name

1-N,3-N-ditert-butylbutane-1,3-diamine

InChI

InChI=1S/C12H28N2/c1-10(14-12(5,6)7)8-9-13-11(2,3)4/h10,13-14H,8-9H2,1-7H3

InChI Key

PJCDFRWDMRCWFF-UHFFFAOYSA-N

Canonical SMILES

CC(CCNC(C)(C)C)NC(C)(C)C

Origin of Product

United States

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